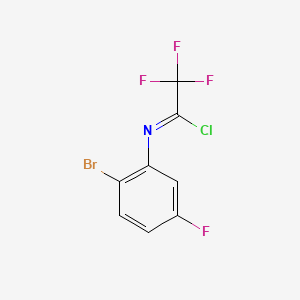
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl chloride group attached to a bromo-fluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide .
Aplicaciones Científicas De Investigación
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs due to its unique chemical structure.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoroacetimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-5-fluorophenyl)pivalamide
- 2-Bromo-5-fluorobenzaldehyde
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness
N-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the trifluoroacetimidoyl chloride group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H3BrClF4N |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
N-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-5-2-1-4(11)3-6(5)15-7(10)8(12,13)14/h1-3H |
Clave InChI |
XQVOEPULNWKJOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
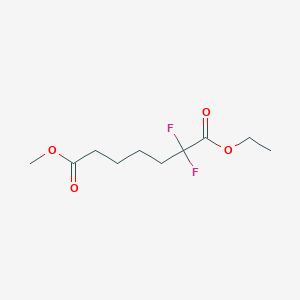
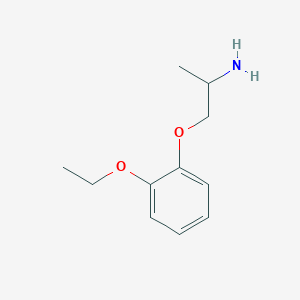
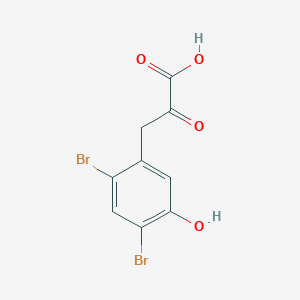

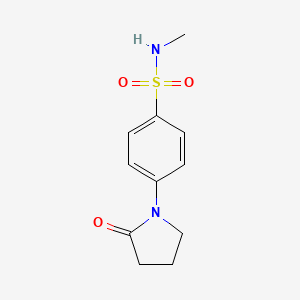

![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)

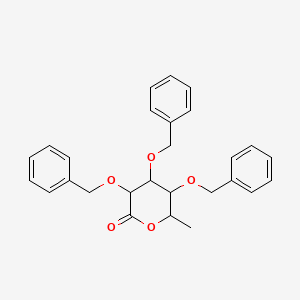


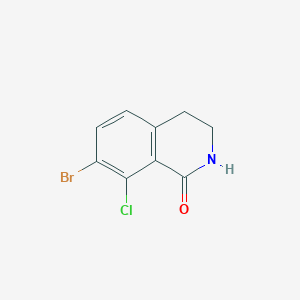
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
